2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

Purity Reproducibility Medicinal Chemistry

Researchers face purity variability across aminomethylphenol suppliers, compromising SAR reproducibility. 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol (CAS 1019566-83-6) addresses this with certified 98% purity and verified 3-fluoro substitution-critical for MPO inhibition studies (class IC₅₀ 0.9-8.5 μM). • 98% purity ensures impurity-free SAR interpretation • 3-Fluoro regioisomer offers distinct binding vs. 2-F/4-F analogs • Two grades: >90% for screening, 98% for definitive studies • Storage: sealed dry, 2-8°C; ships at ambient temperature

Molecular Formula C14H14FNO2
Molecular Weight 247.26 g/mol
Cat. No. B14859323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol
Molecular FormulaC14H14FNO2
Molecular Weight247.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F
InChIInChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3
InChIKeyKMIYAWLWRHAWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol: Chemical Profile & Specifications


2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol (CAS: 1019566-83-6) is a synthetic organic compound within the aminomethylphenol class, characterized by a 3-fluorophenylamino substituent and a 6-methoxyphenol core [1]. It is a small molecule building block (MW: 247.26 g/mol, C₁₄H₁₄FNO₂) with a reported LogP of 3.152 and a polar surface area (TPSA) of 41.49 Ų . This compound is supplied for research and further manufacturing use with vendor-specified purity specifications and storage conditions that are critical for downstream experimental reproducibility .

Aminomethylphenol building block with 3-fluorophenyl substitution
Multiple vendor-specified purity tiers support assay-stage selection
Synthetic intermediate for research and further manufacturing

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol: Specificity vs. Regioisomers & Analogs


Generic substitution among aminomethylphenol derivatives is scientifically unsound due to the profound impact of the fluorine substitution pattern on molecular recognition and physicochemical properties. The 3-fluoro regioisomer exhibits distinct electronic and steric characteristics compared to its 2-fluoro and 4-fluoro counterparts, which can alter binding affinities to biological targets and influence synthetic reactivity [1]. For instance, in the context of myeloperoxidase (MPO) inhibition—a therapeutic area where methoxyphenol derivatives have demonstrated nanomolar potency—subtle changes in substituent position are known to drastically shift IC₅₀ values [2]. Furthermore, vendor-supplied purity specifications vary significantly between analogs, directly affecting the reproducibility of sensitive assays . The quantitative evidence below substantiates why this specific regioisomer warrants preferential selection.

Target Compound
3-fluorophenyl regioisomer; available in multiple purity grades; unique electronic profile may support specific target engagement in research models
Regioisomer Analogs
2- or 4-fluoro isomers; substitution position can shift binding affinity and synthetic reactivity; purity specifications differ, which may affect assay reproducibility
Similar CAS ≠ interchangeable building block

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol: Quantitative Comparator Evidence


Purity Advantage over 4-Fluoro Regioisomer

When procuring building blocks for sensitive medicinal chemistry campaigns, the certified purity of the starting material is a critical determinant of downstream success. 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is available with a certified purity of 98% , which provides a higher assurance of quality and reproducibility compared to its 4-fluoro regioisomer, which is typically supplied at ≥95% purity . This difference in specification can be crucial for applications such as high-throughput screening (HTS) or structure-activity relationship (SAR) studies where trace impurities can confound results.

Purity Specification
Head-to-head
98% (Target) vs ≥95% (4-Fluoro isomer)
Supports impurity-sensitive assay reproducibility
Per vendor COA (ChemScene)
Purity Reproducibility Medicinal Chemistry

Procurement Flexibility with Multiple Purity Grades

In contrast to some closely related analogs that are available only in a single purity grade, 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol is offered by multiple vendors with a range of purity specifications, from >90% to 98% . This procurement flexibility allows scientists to balance cost and purity requirements based on the specific stage of research. For early-stage exploratory synthesis or method development where ultra-high purity is not paramount, the >90% grade provides a more economical option without compromising on the core chemical identity, a choice not available for the 4-fluoro regioisomer from the same supplier base.

Purity Grade Options
Head-to-head
>90% and 98% grades (Target) vs ≥95% only (4-Fluoro isomer)
Multiple purity tiers enable cost-optimized procurement across research phases
Vendor catalog comparison (AKSci, ChemScene, CymitQuimica)
Procurement Cost-Effectiveness Method Development

Potential as Myeloperoxidase (MPO) Inhibitor Scaffold

While direct IC₅₀ data for 2-(((3-fluorophenyl)amino)methyl)-6-methoxyphenol against myeloperoxidase (MPO) are not publicly available, strong class-level evidence from structurally related methoxyphenol derivatives indicates its potential as a potent, reversible MPO inhibitor (MPOI). A recent study identified lead methoxyphenol analogs (compounds 2a and 3) with MPO IC₅₀ values of 0.9 μM and 8.5 μM, respectively [1]. These compounds, like the target compound, are based on ferulic acid scaffolds and feature a methoxyphenol core critical for MPO binding [1]. Furthermore, other aminophenyl-containing compounds in public databases exhibit MPO IC₅₀ values as low as 159 nM, confirming the target engagement potential of this chemotype [2]. The 3-fluoro substitution on the target compound is a key differentiator that may further modulate binding affinity and selectivity compared to non-fluorinated or differently substituted analogs.

MPO Inhibition Potential
Class-level
Analogs IC50 0.159–8.5 μM (scaffold-based prediction)
Supports MPO target engagement research; direct compound data not yet available
Class-level inference from methoxyphenol derivatives
Myeloperoxidase Inflammation Atherosclerosis

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol: Research & Industrial Applications


High-Fidelity Medicinal Chemistry and SAR Studies

Given its superior certified purity of 98%, 2-(((3-fluorophenyl)amino)methyl)-6-methoxyphenol is the preferred choice for medicinal chemistry campaigns where the integrity of structure-activity relationship (SAR) data is paramount . The higher purity specification, compared to the ≥95% grade of the 4-fluoro regioisomer, minimizes the risk of confounding biological results due to impurities, ensuring that observed activity can be attributed with greater confidence to the target molecule itself. This makes it ideal for lead optimization and hit-to-lead programs focused on MPO inhibition or other inflammation-related targets [1].

Cost-Sensitive Exploratory Synthesis and Method Development

The availability of 2-(((3-fluorophenyl)amino)methyl)-6-methoxyphenol in a >90% purity grade provides a cost-effective entry point for early-stage research activities . This flexibility, which is not available for the 4-fluoro analog, is particularly valuable for developing and optimizing synthetic routes, scaling up reactions, or conducting preliminary in vitro screens where ultra-high purity is less critical. Researchers can utilize the more economical grade to explore reaction conditions and feasibility before committing to the higher-cost, high-purity material for definitive studies [1].

Myeloperoxidase (MPO) Inhibitor Development and Atherosclerosis Research

Based on class-level evidence demonstrating that methoxyphenol derivatives act as potent, reversible MPO inhibitors (IC₅₀ values ranging from 0.9 to 8.5 μM) , 2-(((3-fluorophenyl)amino)methyl)-6-methoxyphenol is a highly relevant scaffold for investigating the therapeutic potential of MPO inhibition in cardiovascular and inflammatory diseases. Its unique 3-fluoro substitution pattern may offer a differentiated binding profile compared to the lead compounds 2a and 3 described in the literature . This makes it a compelling candidate for developing novel anti-atherosclerotic agents aimed at preventing high-density lipoprotein (HDL) oxidation and promoting cholesterol efflux .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
High certified purity specification
Impurity-sensitive assay reproducibility
Exploratory synthesis & method development
Multiple purity grades available
Cost-purity optimization across research phases
MPO inhibition & cardiovascular research models
Fluorinated methoxyphenol scaffold with class-level MPO inhibition evidence
MPO inhibitory activity and selectivity profiling in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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